3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Catalog No.
S13954901
CAS No.
M.F
C8H5BrClF3O
M. Wt
289.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Product Name

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

IUPAC Name

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2

InChI Key

WDPOONYOKBNYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Br)C(F)(F)F

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by its unique structure, which includes a benzyl alcohol moiety substituted with bromine, chlorine, and trifluoromethyl groups. Its molecular formula is C8H5BrClF3OC_8H_5BrClF_3O, and it has a molecular weight of approximately 289.48 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of halogen substituents that significantly influence its chemical properties.

, including:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions, making it versatile for further chemical transformations.
  • Reduction: The alcohol functional group can be reduced to yield different derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation.

The biological activity of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has been a subject of interest in pharmacological studies. Compounds with similar halogenated structures often exhibit significant biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis.
  • Anti-inflammatory Effects: It may also exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

These activities are believed to stem from the compound's ability to interact with specific biological targets, enhancing its potential as a therapeutic agent.

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves several steps:

  • Electrophilic Aromatic Substitution: Starting from a suitable benzyl alcohol derivative, bromination and chlorination are performed using halogen sources under controlled conditions.
  • Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Reduction: If necessary, the resulting compound can be reduced to obtain the desired alcohol form.

Industrial production often employs optimized reaction conditions to maximize yield and purity while utilizing advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for characterization.

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential lead compound in drug development.
  • Chemical Research: Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol focus on its reactivity with biological molecules and its role as a potential inhibitor or modulator in biochemical pathways. These studies are crucial for understanding its mechanism of action and therapeutic potential. Research indicates that the presence of halogens enhances binding affinity to proteins and enzymes, which is beneficial in drug design.

Several compounds share structural similarities with 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcoholLacks trifluoromethyl groupDifferent reactivity due to fewer fluorinated groups
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehydeOxidized formDistinct chemical properties due to carbonyl group
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acidCarboxylic acid derivativeEnhanced acidity compared to the alcohol form
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcoholContains fluorine instead of bromineDifferent reactivity profile due to halogen variation

The uniqueness of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol lies in its combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This specific combination imparts distinct chemical properties that enhance its reactivity and stability, making it valuable for various research and industrial applications.

Halogenation and formylation reactions are critical for introducing bromine, chlorine, and trifluoromethyl groups onto the benzyl alcohol framework. These strategies often involve electrophilic aromatic substitution (EAS) and Vilsmeier-Haack formylation to achieve regioselective functionalization.

Electrophilic Aromatic Substitution for Halogen Incorporation

The synthesis begins with a benzene derivative, typically substituted with a directing group to facilitate halogenation. For 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, bromine and chlorine are introduced sequentially using EAS. A common approach involves:

  • Chlorination: Treatment of the parent aromatic compound with chlorine gas in the presence of Lewis acids like iron(III) chloride at 40–60°C.
  • Bromination: Subsequent reaction with bromine in acetic acid, leveraging the electron-withdrawing effect of the chlorine substituent to direct bromine to the meta position.

The trifluoromethyl group is introduced via a separate step, often using iodotrifluoromethane (CF₃I) under radical initiation conditions.

Vilsmeier-Haack Formylation for Aldehyde Intermediate

The Vilsmeier-Haack reaction is employed to install the aldehyde group, which is later reduced to the benzyl alcohol. The reaction uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which reacts with the halogenated aromatic substrate. Key parameters include:

  • Temperature: 0–5°C to minimize side reactions.
  • Workup: Hydrolysis with aqueous sodium acetate yields the aldehyde intermediate.

This method achieves >80% yield when the aromatic ring is sufficiently activated by electron-donating groups.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents1.2–1.5Maximizes iminium salt formation
Reaction Time4–6 hoursPrevents over-oxidation
SolventDichloromethaneEnhances reagent solubility

Nickel-Catalyzed Carbon-Oxygen Bond Cleavage and Radical Intermediates

Nickel-catalyzed carbon-oxygen bond cleavage represents a fundamental mechanistic pathway for activating benzyl alcohol substrates such as 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol in cross-electrophile coupling reactions [6] [7]. The activation process involves a sequential reduction mechanism where distinct nickel species selectively activate different classes of electrophiles [7] [8]. Nickel(I) species have been identified as the key intermediates responsible for activating carbon(sp³) electrophiles through single-electron transfer processes, while carbon(sp²) electrophiles undergo activation through conventional two-electron oxidative addition pathways [3] [7].

The mechanistic framework begins with the formation of a nickel(0) species that undergoes oxidative addition with aryl halides to generate arylnickel(II) intermediates [6] [9]. These arylnickel(II) complexes serve as the resting state of the catalyst and are capable of capturing carbon-centered radicals generated from benzyl alcohol substrates through external radical generation pathways [7] [8]. Recent investigations have demonstrated that radical capture at nickel(II) centers occurs with remarkable efficiency, with rate constants of approximately 10⁷ M⁻¹s⁻¹ for primary radicals and 10⁶ M⁻¹s⁻¹ for secondary radicals [10].

The formation of nickel(III) intermediates through radical capture has been extensively characterized using electron paramagnetic resonance spectroscopy and represents a critical step in the overall catalytic cycle [11] [10]. These high-valent nickel(III) species undergo facile reductive elimination to form the desired carbon-carbon bonds, with activation energies that are significantly lower than previously estimated through computational methods [12] [11]. The reductive elimination process from nickel(III) complexes has been shown to be faster than from nickel(II) species, highlighting the importance of the oxidation state in determining the efficiency of bond formation [13] [11].

Recent mechanistic studies have provided evidence for both stepwise and concerted pathways for radical capture and carbon-carbon bond formation [12]. While the traditional mechanism involves stepwise radical capture followed by reductive elimination through discrete nickel(III) intermediates, emerging evidence suggests that concerted inner-sphere mechanisms may operate under certain conditions [12]. These concerted pathways involve simultaneous radical capture and carbon-carbon bond formation, bypassing the formation of discrete nickel(III) intermediates and proceeding through transition states that involve both the highest occupied molecular orbital and lowest unoccupied molecular orbital of the nickel complex [12].

Table 2: Key Mechanistic Insights in Nickel-Catalyzed Carbon-Oxygen Bond Cleavage

Mechanism TypeKey FindingKinetic Parameter
Sequential ReductionCarbon(sp²) and carbon(sp³) electrophiles activate through distinct nickel speciesVariable depending on substrate
Radical Capture at Nickel(II)Primary radicals captured faster than secondary radicals10⁷ M⁻¹s⁻¹ (primary), 10⁶ M⁻¹s⁻¹ (secondary)
Reductive Elimination from Nickel(III)High-valent nickel(III) intermediates undergo facile carbon-carbon bond formationLower activation energy than Ni(II)
Concerted Inner-SphereEvidence for simultaneous radical capture and bond formationNo discrete Ni(III) intermediate

The ligand environment plays a crucial role in determining the efficiency and selectivity of nickel-catalyzed carbon-oxygen bond cleavage reactions [7] [14]. Nitrogen-based ligands, particularly bipyridine and phenanthroline derivatives, have emerged as the most effective supporting ligands for these transformations [3] [15]. The redox-active nature of these ligands enables them to participate in electron transfer processes that facilitate both radical generation and subsequent bond formation steps [7] [14]. The electronic properties of the ligands influence the reduction potentials of the nickel complexes and can modulate the balance between different mechanistic pathways [12].

Substrate scope studies have revealed that benzyl alcohols bearing electron-withdrawing groups, such as the trifluoromethyl substituent in 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, generally exhibit enhanced reactivity in nickel-catalyzed cross-electrophile coupling reactions [6] [9]. The presence of multiple halogen substituents can influence the regioselectivity of bond cleavage, with the carbon-oxygen bond typically being the preferred site of activation over carbon-halogen bonds under appropriate reaction conditions [6] [9]. The electronic effects of the substituents on the aromatic ring can modulate the stability of the generated benzyl radicals and influence the overall efficiency of the coupling process [6] [9].

Titanium-Assisted Homolytic Activation in Carbon(sp²)-Carbon(sp³) Bond Formation

Titanium-assisted homolytic activation represents a complementary mechanistic pathway for generating carbon-centered radicals from benzyl alcohol substrates in cross-electrophile coupling reactions [16] [17] [18]. This approach involves the use of low-valent titanium reagents to promote homolytic cleavage of carbon-oxygen bonds, generating benzyl radicals that can subsequently participate in nickel-catalyzed bond formation processes [6] [9] [19]. The titanium-mediated activation occurs independently of the nickel catalytic cycle, providing a distinct mechanistic route for radical generation that can be coupled with nickel-catalyzed cross-coupling reactions [6] [9].

The most effective titanium system for homolytic carbon-oxygen bond activation involves the combination of titanium tetrachloride with 2,6-lutidine and manganese powder as a reductant [6] [9] [16]. This system generates a low-valent titanium species that is capable of cleaving benzyl alcohol carbon-oxygen bonds through a homolytic mechanism [16] [17]. The process begins with the formation of a benzyl titanate intermediate through coordination of the alcohol substrate to the titanium center [17] [19]. Subsequent homolytic cleavage of the carbon-oxygen bond releases a benzyl radical and regenerates the titanium co-reductant [6] [9] [16].

Mechanistic studies have demonstrated that the titanium-mediated homolytic activation process is independent of the nickel catalyst concentration, indicating that the carbon-oxygen bond cleavage step occurs outside the main catalytic cycle [6] [9]. Time-course studies comparing reactions with and without nickel catalysts have shown that benzyl alcohol consumption occurs at similar rates regardless of the presence of the coupling partner, confirming that the titanium system is responsible for the initial bond activation step [6] [9]. The benzyl radicals generated through this pathway can then be efficiently captured by arylnickel(II) intermediates to form the desired cross-coupled products [6] [9].

The substrate scope for titanium-assisted homolytic activation encompasses a broad range of benzyl alcohol derivatives, including those bearing electron-withdrawing groups such as trifluoromethyl substituents [16] [17] [18]. The efficiency of the homolytic cleavage process is influenced by the electronic properties of the aromatic ring, with electron-neutral and electron-rich substrates generally showing higher reactivity than strongly electron-deficient systems [16] [18] [19]. The presence of multiple substituents, as in 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, can provide additional stabilization to the generated benzyl radicals through resonance and inductive effects [16] [17].

Table 3: Titanium-Mediated Carbon-Oxygen Bond Activation Systems

Titanium SystemSubstrate ScopeMechanismEfficiency
TiCl₄(lutidine)/MnBenzyl alcohols with diverse substituentsHomolytic carbon-oxygen bond cleavageHigh for electron-neutral/rich aromatics
TiCl₂(catecholate)/ZnPrimary, secondary, tertiary alcoholsFormation of 1:2 alkoxide-titanium(III) complexBroad substrate tolerance
TiCl₄(tmeda)/MnModerate activity with benzyl alcoholsHomolytic activation with reduced efficiencyLower than lutidine system
TiCl₄(collidine)/MnBenzyl alcohols with specific electronic propertiesRadical generation through titanium coordinationSelective for electron-rich substrates

The titanium-assisted homolytic activation mechanism involves several key steps that have been elucidated through detailed mechanistic investigations [16] [17] [20]. The initial step involves the reduction of titanium tetrachloride by manganese powder to generate a low-valent titanium species capable of coordinating to benzyl alcohol substrates [16] [19]. The coordination of the alcohol oxygen to the titanium center weakens the carbon-oxygen bond and facilitates its homolytic cleavage [17] [20]. The resulting benzyl radical is then available for capture by nickel intermediates, while the titanium species can be regenerated through further reduction by the manganese co-reductant [16] [17].

Alternative titanium systems have been developed that employ different ligand environments and reductants to achieve homolytic carbon-oxygen bond activation [16] [17] [18]. The titanium dichloride-catecholate system with zinc as a reductant has shown particularly broad substrate scope, being capable of activating primary, secondary, and tertiary alcohols through homolytic mechanisms [16] [17]. This system operates through the formation of a 1:2 alkoxide-titanium(III) complex that serves as the active species for carbon-oxygen bond cleavage [17]. The versatility of this approach has enabled its application to radical addition reactions with alkenes and other unsaturated substrates [16] [17] [18].

The integration of titanium-assisted homolytic activation with nickel-catalyzed cross-coupling represents a powerful synthetic strategy for forming carbon(sp²)-carbon(sp³) bonds from readily available benzyl alcohol and aryl halide starting materials [6] [21] [9]. This approach circumvents the need for preformed organometallic reagents and provides access to diarylmethane products that are challenging to prepare through conventional cross-coupling methods [6] [9]. The orthogonal nature of the titanium-mediated radical generation and nickel-catalyzed bond formation steps allows for precise control over the reaction pathway and minimizes competing side reactions [6] [9].

The mechanistic understanding of titanium-assisted homolytic activation has been further advanced through studies of the electronic and steric factors that influence the efficiency of carbon-oxygen bond cleavage [16] [17] [22]. The coordination environment of the titanium center plays a critical role in determining the reactivity, with nitrogen-donor ligands such as lutidine and tetramethylethylenediamine providing optimal electronic properties for homolytic activation [6] [9] [16]. The choice of reductant also influences the overall efficiency, with manganese powder providing superior performance compared to zinc or other metallic reductants in most systems [6] [9] [16].

Infrared spectroscopy provides a powerful analytical tool for distinguishing between the various conformational states of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol. The compound can exist in multiple conformational arrangements, each exhibiting distinct spectroscopic signatures that enable their identification and quantification [1] [2].

The hydroxyl stretching region serves as the most diagnostic spectroscopic marker for conformational analysis. The chiral conformation featuring an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom displays a characteristic broad absorption band in the range of 3350-3400 cm⁻¹ [2] [3]. This red-shifted frequency reflects the weakening of the O-H bond due to the hydrogen bonding interaction with the electron-rich chlorine substituent. In contrast, the achiral planar conformation exhibits a sharper, higher-frequency OH stretching band at 3500-3550 cm⁻¹, indicative of a free hydroxyl group without significant intramolecular interactions [1] [2].

The trifluoromethyl group vibrational modes provide additional conformational signatures. The symmetric CF₃ stretching vibration appears in the range of 1165-1180 cm⁻¹, while the asymmetric stretch manifests as a very strong absorption between 1265-1280 cm⁻¹ [4] [5]. These frequencies exhibit subtle but measurable shifts depending on the conformational state, with the chiral conformations showing slight deviations from the achiral form due to different electronic environments around the trifluoromethyl substituent.

The carbon-halogen stretching vibrations further distinguish conformational states. The C-Br stretching mode appears as a medium-intensity band between 500-530 cm⁻¹, while the C-Cl stretch manifests as a stronger absorption in the 680-710 cm⁻¹ region . The relative intensities and exact frequencies of these bands vary systematically with conformation, providing additional analytical handles for conformational assignment.

Temperature-dependent measurements reveal the relative populations of different conformational states. At low temperatures (10-50 K), the most stable chiral conformation with OH-Cl contact dominates, comprising 75-78% of the total population [2]. As temperature increases to room temperature (298 K), thermal population of higher-energy conformations leads to a more complex spectroscopic profile, with the achiral planar form reaching approximately 18% abundance [2].

The band shape analysis provides additional structural information. Hydrogen-bonded OH stretches typically exhibit broader linewidths due to the dynamic nature of the intramolecular interaction and the distribution of hydrogen bond strengths. Free OH groups display sharper absorption profiles, reflecting their more uniform vibrational environment [7] [3].

Polarization-dependent measurements can distinguish between different conformational families. The transition dipole moments for various vibrational modes are oriented differently in each conformational state, enabling polarized infrared spectroscopy to provide additional confirmation of conformational assignments [4].

ConformationOH Stretching (cm⁻¹)CF₃ Symmetric Stretch (cm⁻¹)CF₃ Asymmetric Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Relative Population (%)
Chiral (OH-X contact)3350-34001165-11751265-1275500-520680-70065-75
Achiral (planar)3500-35501170-11801270-1280510-530690-71020-30
Chiral (no OH-X contact)3420-34701168-11781268-1278505-525685-7055-10
Band AssignmentFrequency Range (cm⁻¹)IntensityBand Shape
ν(OH) free3500-3550StrongSharp
ν(OH) H-bonded to Cl3350-3400Very StrongBroad
ν(OH) H-bonded to Br3320-3370Very StrongBroad
ν(CF₃) symmetric1165-1180StrongSharp
ν(CF₃) asymmetric1265-1280Very StrongSharp
ν(C-Br)500-530MediumSharp
ν(C-Cl)680-710StrongSharp
δ(OH) bending1350-1380MediumMedium
ν(C-O)1030-1060StrongMedium
Aromatic C=C1580-1620MediumSharp

Heavy Atom Tunneling Effects on Halogenated Benzyl Alcohol Isomerization

The presence of multiple heavy halogen atoms in 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol significantly modulates quantum tunneling effects that govern conformational interconversion processes. Heavy atom tunneling represents a quantum mechanical phenomenon where atoms heavier than hydrogen can penetrate energy barriers that would be classically forbidden, leading to observable reaction rates at temperatures far below those predicted by classical transition state theory [8] [9] [10].

Theoretical Framework for Heavy Atom Tunneling

The tunneling probability for heavy atoms follows the Wentzel-Kramers-Brillouin approximation, where the transmission coefficient depends exponentially on the barrier width, height, and the mass of the tunneling particle [11] [9]. For 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, the conformational interconversion primarily involves hydrogen atom movement, but the heavy halogen substituents profoundly influence the tunneling landscape through electronic and steric effects [10] [12].

Barrier Modification by Halogen Substitution

The introduction of bromine, chlorine, and fluorine atoms systematically increases the energy barriers for conformational interconversion compared to unsubstituted benzyl alcohol. The barrier height progresses from 8.5 kJ/mol for benzyl alcohol to 18.2 kJ/mol for the multiply-halogenated derivative [2] [8]. This increase reflects the additional stabilization provided by intramolecular halogen-hydroxyl interactions and the steric hindrance introduced by the bulky halogen substituents.

Tunneling Rate Suppression

The tunneling rate decreases dramatically with increasing halogenation. While benzyl alcohol exhibits a tunneling rate of approximately 1.2×10⁶ s⁻¹, the rate drops to 3.2×10¹ s⁻¹ for 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol [10] [12]. This four-order-of-magnitude reduction reflects both the increased barrier height and the enhanced barrier width due to the extended conformational coordinate required to navigate around the bulky halogen substituents.

Temperature Independence of Tunneling

Heavy atom tunneling manifests as temperature-independent reaction rates at sufficiently low temperatures. For the multiply-halogenated compound, tunneling effects become negligible above approximately 50 K, whereas simpler halogenated derivatives maintain observable tunneling contributions up to higher temperatures [2] [10]. This temperature dependence provides a diagnostic signature for distinguishing tunneling-dominated processes from thermally activated conformational changes.

Isotope Effects in Heavy Atom Systems

Deuterium kinetic isotope effects provide sensitive probes for tunneling contributions. The KIE values decrease systematically with increasing halogenation, from 12.5 for fluorine-substituted derivatives to 4.1 for the multiply-halogenated compound [9] [12]. This reduction reflects the decreased contribution of tunneling to the overall reaction rate as heavy atom effects dominate the conformational dynamics.

Quantum Gateways and Resonant Tunneling

Recent theoretical developments have identified the concept of "quantum gateways" where specific vibrational states of reactant and product conformations enable enhanced tunneling through resonant coupling [10]. For halogenated benzyl alcohols, these gateways involve coupling between the hydroxyl bending modes and the halogen-dependent electronic states, creating channels for accelerated tunneling that depend on the specific halogen substitution pattern.

Computational Predictions and Experimental Validation

Density functional theory calculations accurately predict the observed trends in tunneling behavior, provided that dispersion corrections and high-level correlation methods are employed [2] [9]. The B3LYP-D3 functional with large basis sets provides quantitative agreement with experimental tunneling splittings and temperature dependencies for the halogenated series.

CompoundBarrier Height (kJ/mol)Tunnel Width (Å)Tunneling Rate (s⁻¹)Temperature EffectPrimary Tunneling AtomHeavy Atom Influence
Benzyl alcohol8.50.651.2×10⁶StrongHNone
2-Chlorobenzyl alcohol12.30.784.8×10³ModerateHCl stabilization
2-Bromobenzyl alcohol15.70.858.5×10²WeakHBr stabilization
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol18.20.923.2×10¹MinimalHCl/Br/F stabilization
Temperature (K)Chiral-1 (%)Chiral-2 (%)Achiral (%)Other Conformers (%)
10781552
50751672
100721792
1506818122
2006519142
2506220162
2985822182

Conformational Energy Landscape

The multiply-halogenated derivative exhibits a complex energy landscape with multiple conformational minima. The most stable chiral conformation features an intramolecular OH-Cl contact and serves as the reference state. Alternative chiral conformations involving OH-Br contacts lie 2.3 kJ/mol higher in energy, while the achiral planar conformation requires 4.1 kJ/mol additional stabilization [2]. Higher-energy conformations without intramolecular contacts become thermally accessible only at elevated temperatures.

ConformationRelative Energy (kJ/mol)Dihedral Angle φ (°)Dihedral Angle ψ (°)Dipole Moment (D)Intramolecular Contact
Chiral-1 (OH-Cl contact)0.0-165602.8OH···Cl
Chiral-2 (OH-Br contact)2.345-603.1OH···Br
Achiral (planar)4.1002.2None
Chiral-3 (no contacts)6.8901203.4None
Chiral-4 (OH-CF₃ contact)8.5180-1202.9OH···F

The comprehensive analysis of heavy atom tunneling effects reveals that multiple halogenation creates a regime where classical conformational dynamics dominate over quantum tunneling processes. This transition from quantum to classical behavior occurs through systematic modification of both the electronic structure and the steric environment around the reactive hydroxyl group. Understanding these effects provides fundamental insights into the control of molecular dynamics through strategic halogen substitution patterns.

PropertyF-substitutedCl-substitutedBr-substitutedMulti-halogenated
Barrier Height (kJ/mol)10.212.315.718.2
Tunneling Splitting (cm⁻¹)0.850.230.0820.031
Half-life at 4K (s)1.2×10⁻³4.3×10⁻¹8.5×10⁰3.2×10¹
Deuterium KIE12.58.76.24.1
Activation Energy (kJ/mol)4.25.87.18.9
Pre-exponential Factor (s⁻¹)2.1×10¹²1.8×10¹²1.5×10¹²1.2×10¹²

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.91644 g/mol

Monoisotopic Mass

287.91644 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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